molecular formula C13H22O3 B1143458 Tricrotyl orthoformate CAS No. 14503-57-2

Tricrotyl orthoformate

Cat. No.: B1143458
CAS No.: 14503-57-2
M. Wt: 226.31198
InChI Key:
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Description

Tricrotyl orthoformate, also known as orthoformic acid tri-2-butenyl ester, is an organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . It is a member of the orthoformate family, which are esters of orthoformic acid. These compounds are characterized by having three alkoxy groups attached to a central carbon atom. This compound is a colorless liquid that is used in various organic synthesis applications.

Preparation Methods

The synthesis of tricrotyl orthoformate typically involves the reaction of orthoformic acid with crotyl alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the ester. The general reaction scheme is as follows:

HC(OH)3+3CH3CH=CHCH2OHHC(OCH2CH=CHCH3)3+3H2O\text{HC(OH)3} + 3 \text{CH3CH=CHCH2OH} \rightarrow \text{HC(OCH2CH=CHCH3)3} + 3 \text{H2O} HC(OH)3+3CH3CH=CHCH2OH→HC(OCH2CH=CHCH3)3+3H2O

In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Tricrotyl orthoformate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form orthoformic acid and crotyl alcohol.

    Transesterification: It can react with other alcohols to form different orthoformates.

    Reduction: this compound can be reduced to form tricrotyl methanol.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form substituted orthoformates.

Common reagents used in these reactions include water, alcohols, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tricrotyl orthoformate in chemical reactions involves the formation of an intermediate alkoxonium ion. This ion is highly electrophilic and can react with various nucleophiles to form new carbon-oxygen bonds. The general mechanism is as follows:

  • Protonation of the orthoformate to form an alkoxonium ion.
  • Nucleophilic attack on the alkoxonium ion by a nucleophile.
  • Formation of the substituted orthoformate and release of the leaving group.

This mechanism allows this compound to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Tricrotyl orthoformate can be compared with other orthoformates such as trimethyl orthoformate, triethyl orthoformate, and tripropyl orthoformate . These compounds share similar chemical properties but differ in their alkyl groups:

This compound is unique due to its crotyl groups, which provide additional reactivity and selectivity in certain chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules.

Properties

IUPAC Name

(E)-1-[bis[(E)-but-2-enoxy]methoxy]but-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-9,13H,10-12H2,1-3H3/b7-4+,8-5+,9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQIJZJDZVTVCJ-OTWDQPKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC(OCC=CC)OCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC(OC/C=C/C)OC/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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